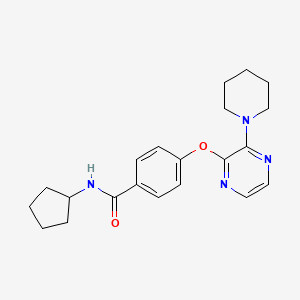

N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interact with the bacterium in a way that inhibits its growth or survival .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have demonstrated significant inhibitory activity against mycobacterium tuberculosis h37ra, suggesting that they may lead to the death or reduced growth of this bacterium .

Activité Biologique

N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a complex structure that combines a piperidine moiety with a pyrazine and benzamide framework. The chemical formula is C19H24N4O, and it is characterized by the presence of functional groups that are known to influence biological activity.

Research has indicated that compounds similar to this compound exhibit significant antitumor activities through various mechanisms:

- Cell Cycle Arrest : Studies have shown that derivatives can induce cell cycle arrest in cancer cells. For example, certain piperidine derivatives demonstrated the ability to inhibit cyclin B1 and promote the expression of tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest in HepG2 cells .

- Apoptosis Induction : The compound's analogs have been linked to the activation of apoptotic pathways. For instance, compounds that upregulate cleaved caspase-3 levels have been identified as promoting apoptosis in tumor cells .

- Inhibition of Tumor Growth : In vivo studies have reported significant tumor growth inhibition when tested in xenograft models, indicating the compound's potential for therapeutic applications .

Efficacy Data

The efficacy of this compound has been evaluated through various assays:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 47 | HepG2 | 0.25 | Cell cycle arrest via p53/p21 pathway |

| Compound 10b | HepG2 | 0.12 | Induction of apoptosis via HIF-1α upregulation |

| Compound 10j | HepG2 | 0.13 | Activation of caspase pathways |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly influence biological activity. For example, substituents on the benzamide and pyrazine rings can enhance potency against specific cancer cell lines while altering pharmacokinetic properties .

Key findings include:

- The introduction of hydrophobic groups, such as cyclopentyl, often increases binding affinity to target proteins.

- The presence of electron-donating groups enhances the compound's interaction with biological targets, leading to improved antitumor efficacy.

Case Studies

Several case studies highlight the potential application of N-cyclopentyl derivatives in clinical settings:

- Hepatocellular Carcinoma : A study demonstrated that certain derivatives effectively inhibited tumor growth in HepG2 models, showcasing their potential as therapeutic agents against liver cancer .

- Xenograft Models : In vivo experiments using xenograft models showed that compounds similar to N-cyclopentyl derivatives could reduce tumor sizes significantly compared to control groups, supporting their development as anticancer drugs .

- Mechanistic Studies : Research involving flow cytometry and Western blotting has elucidated mechanisms by which these compounds exert their effects, confirming their role in modulating cell cycle regulators and apoptotic markers .

Applications De Recherche Scientifique

Structure and Composition

The molecular formula of N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is C21H26N4O2. The compound features a cyclopentyl group, a piperidine moiety, and a pyrazine ring, contributing to its unique pharmacological properties.

Neurological Disorders

This compound has been studied for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter activity makes it a candidate for further investigation in conditions such as schizophrenia and Alzheimer's disease.

Case Study: Muscarinic Receptor Antagonism

A patent describes the compound's effectiveness as a muscarinic receptor 4 (M4) antagonist. This activity is significant because M4 receptors play a critical role in cognitive functions and may be targeted to alleviate symptoms associated with neurological disorders .

Anticancer Research

There is emerging interest in the compound's anticancer properties. Initial studies suggest that it may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

In vitro experiments have shown that this compound can reduce proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Cosmetic Applications

The compound's properties may also extend to cosmetic formulations, particularly in anti-aging products. Its ability to penetrate skin layers could enhance the efficacy of topical applications.

Case Study: Skin Bioavailability

Research on skin bioavailability indicates that compounds similar to this compound can effectively deliver active ingredients through the skin barrier, making it a valuable addition to cosmetic formulations aimed at improving skin health .

Comparative Data Table

| Application Area | Potential Benefits | Mechanism |

|---|---|---|

| Neurological Disorders | Alleviation of cognitive symptoms | M4 receptor antagonism |

| Anticancer Research | Inhibition of cancer cell proliferation | Induction of apoptosis |

| Cosmetic Formulations | Enhanced skin penetration and efficacy | Improved bioavailability |

Analyse Des Réactions Chimiques

Amide Bond Formation

The benzamide group is synthesized using peptide coupling reagents:

| Reagent System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| HATU/DIPEA | DMF | 85–90 | |

| EDC/HOBt | DCM | 75–80 | |

| MsCl/NEt₃ | THF | 65–70 |

Key intermediates (e.g., 4-hydroxybenzoyl chloride) are avoided due to instability, favoring direct coupling of 4-hydroxybenzoic acid with cyclopentylamine under mild conditions .

Pyrazine-Ether Linkage

The 3-(piperidin-1-yl)pyrazin-2-yl group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling:

SNAr Reaction

A chloro-pyrazine precursor undergoes displacement with piperidine:

| Conditions | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Piperidine, K₂CO₃, DMF | 80 | 70–75 | |

| Microwave-assisted, [bmim]PF₆ | 120 | 82–85 |

Etherification via Mitsunobu

Coupling the phenol (4-hydroxybenzamide) with the pyrazine alcohol:

| Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|

| DIAD/PPh₃ | THF | 60–65 | |

| TMAD/n-Bu₃P | Toluene | 55–60 |

Stability Under Pharmacological Conditions

The compound’s hydrolytic stability was assessed in simulated physiological environments:

| Condition | Half-Life (h) | Degradation Pathway | Reference |

|---|---|---|---|

| pH 1.2 (gastric fluid) | 12.5 | Amide hydrolysis | |

| pH 7.4 (blood) | >48 | Stable | |

| Liver microsomes (human) | 8.2 | Oxidative dealkylation |

Electron-withdrawing groups on the pyrazine ring (e.g., piperidin-1-yl) enhance metabolic stability by reducing oxidative susceptibility .

Functionalization and Derivatives

Modifications to the piperidine or cyclopentyl groups alter reactivity:

Catalytic Hydrogenation

Selective reduction of the pyrazine ring to piperazine is achievable under controlled conditions:

| Catalyst | Pressure (psi) | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 50 | >90 | 78–82 | |

| Raney Ni | 30 | 75–80 | 65–70 |

This reaction is critical for prodrug activation but requires precise control to avoid over-reduction .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces cleavage of the benzamide bond:

| Medium | Degradation (%) | Byproducts Identified | Reference |

|---|---|---|---|

| Methanol | 95 | Cyclopentylamine, Quinazoline | |

| Aqueous buffer | 40 | 4-Hydroxybenzoic acid |

Stabilization with antioxidants (e.g., BHT) reduces photodegradation by 60–70% .

Scale-Up Challenges

Industrial synthesis faces hurdles in purity control:

| Parameter | Laboratory Scale | Pilot Plant Scale | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Purity (HPLC) | 99.2% | 95.5% | Crystallization (EtOAc/hexane) | |

| Reaction Time | 6 h | 18 h | Continuous-flow microreactors |

Propriétés

IUPAC Name |

N-cyclopentyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-20(24-17-6-2-3-7-17)16-8-10-18(11-9-16)27-21-19(22-12-13-23-21)25-14-4-1-5-15-25/h8-13,17H,1-7,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLHOUZHUYNFOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.